molecular formula C11H12ClFN2O3 B1406335 Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate CAS No. 1706451-50-4

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate

Cat. No. B1406335
M. Wt: 274.67 g/mol
InChI Key: GVPQZYPZZLEOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is not fully understood. However, studies suggest that the compound works by inhibiting specific enzymes and proteins involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of inflammatory cytokines. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been shown to inhibit the activity of STAT3, a protein that is overexpressed in many cancer cells.

Biochemical And Physiological Effects

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been found to have several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate in lab experiments is its low toxicity profile. This allows for the compound to be used at higher concentrations without causing harm to the cells or animals being studied. Additionally, the compound has been shown to have a high degree of selectivity, meaning that it targets specific enzymes and proteins without affecting others. However, one of the limitations of using Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate. One area of research is the development of new drugs based on the compound's structure. Researchers are exploring the potential of modifying the structure of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate to create more potent and selective drugs for the treatment of cancer and viral infections. Additionally, studies are being conducted to investigate the compound's potential use in agriculture as a pesticide and in material science as a coating for various surfaces.
In conclusion, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound that has shown promising results in various fields of research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. The compound's low toxicity profile and high selectivity make it an attractive option for lab experiments. Future research will continue to explore the potential applications of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate in medicine, agriculture, and material science.

Scientific Research Applications

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been studied for its potential use in the treatment of viral infections, including influenza and HIV.

properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O3/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-2-4-18-5-3-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPQZYPZZLEOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Reactant of Route 6
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.